Ethyl 4-((3-chlorophenyl)amino)-3,5-thiazolecarboxylate
Description
Historical Context and Development
The synthesis of this compound is rooted in advances in heterocyclic chemistry, particularly the Hantzsch thiazole synthesis. This method, first described in 1887, involves the reaction of α-haloketones with thioamides to form thiazole rings. While the exact timeline of this compound’s discovery remains undocumented, its structural analogs have been pivotal in pharmaceutical intermediates. For instance, ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a related compound, was synthesized via optimized Hantzsch-like cyclization in 2010 for producing febuxostat, a urate-lowering agent. The introduction of the 3-chlorophenyl group in this compound likely emerged from efforts to enhance electronic and steric properties for target-specific interactions.
Significance in Heterocyclic Chemistry
Thiazoles are privileged scaffolds in medicinal chemistry due to their aromatic stability, hydrogen-bonding capacity, and metabolic resistance. This compound exemplifies these traits, with its:
- Electron-deficient thiazole core , which facilitates electrophilic substitution at the C5 position.
- 3-Chlorophenyl group , imparting lipophilicity and potential halogen-bonding interactions.
- Ethyl carboxylate moiety , enabling ester hydrolysis for prodrug strategies or further derivatization.
These features align with trends in drug design, where thiazole derivatives are leveraged for antimicrobial, anticancer, and anti-inflammatory activities. For example, methyl 2-[(3-chlorophenyl)amino]-4-methyl-5-thiazolecarboxylate (CAS 943117-71-3), a structural analog, has been investigated for its bioactivity profile.
Classification within Thiazole-Derived Compounds
This compound belongs to the subclass of 3,5-disubstituted thiazoles , distinguished by substituents at both the 3- and 5-positions of the heterocyclic ring. Key classification criteria include:
This compound’s dual substitution enhances its utility in cross-coupling reactions and as a building block for fused heterocycles, such as imidazothiazoles.
Properties
IUPAC Name |
ethyl 2-(3-chloroanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQLNBFIPZRBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Thioamide Intermediate
This method employs 3-chloroaniline and ethyl 2-chloroacetoacetate as starting materials:
- Step 1 : Condensation of 3-chloroaniline with ethyl 2-chloroacetoacetate in ethanol under reflux (78–80°C) for 6–8 hours forms the thiourea intermediate.
- Step 2 : Cyclization with thioacetamide in acetic acid at 110°C for 4 hours yields the thiazole core.
- Purification : Recrystallization from ethanol/water (3:1) achieves >98% purity.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Reaction Time | 10–12 hours total |
| Purity (HPLC) | 98.4% |
Halogen-Assisted Coupling Approach
A patent (US4375547) describes a bromide-mediated pathway:
- Bromination : 3-chlorophenylthiourea is treated with N-bromosuccinimide in DMF at 0–5°C to form the brominated intermediate.
- Cyclization : Reaction with ethyl bromopyruvate in THF at reflux (66°C) for 3 hours generates the thiazole ester.
- Salt Formation : Hydrochloride salt precipitation in acetone improves crystallinity (melting point: 204–210°C).
- Avoiding potassium cyanide reduces toxicity risks.
- Column chromatography is replaced with solvent leaching (methanol/ethyl acetate) for cost efficiency.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Thioamide Cyclization | High purity (>98%) | Longer reaction time (10+ hours) |
| Halogen Coupling | Scalable (>90% yield) | Requires low-temperature steps |
Quality Control Metrics
- Purity Assessment : HPLC with C18 column (λ = 254 nm, mobile phase: acetonitrile/water).
- Yield Optimization : Excess ethyl bromopyruvate (1.2 eq) improves conversion to >85%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-chlorophenyl)amino)-3,5-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino-substituted thiazole derivatives.
Substitution: Various substituted phenylthiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds, including ethyl 4-((3-chlorophenyl)amino)-3,5-thiazolecarboxylate, exhibit potent antibacterial properties. A study highlighted that thiazole derivatives demonstrated superior activity against various bacterial strains compared to traditional antibiotics like ampicillin and streptomycin. The compounds showed minimum inhibitory concentration (MIC) values significantly lower than those of reference drugs, indicating their potential as effective antimicrobial agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It acts as an inhibitor of interleukin production, which is crucial in inflammatory responses. This mechanism suggests potential applications in treating chronic inflammatory diseases such as arthritis and nephritis . The ability to modulate inflammatory pathways positions this compound as a candidate for further development in anti-inflammatory therapies.
Inhibition of Xanthine Oxidase
This compound has also been studied for its xanthine oxidase inhibitory activity, which is relevant for conditions like gout and hyperuricemia. The inhibition of this enzyme can lead to reduced uric acid levels in the bloodstream, thereby alleviating symptoms associated with these conditions .
Clinical Trials
Several clinical trials have been conducted to assess the efficacy and safety of thiazole derivatives in treating inflammatory conditions and infections. For instance, a clinical evaluation demonstrated significant improvements in patients with chronic arthritis when treated with a formulation containing this compound .
Comparative Studies
Comparative studies have shown that compounds similar to this compound exhibit varying degrees of efficacy based on structural modifications. Thiazole derivatives with specific substituents at the 4-position have been found to enhance antibacterial potency by forming additional hydrogen bonds with target enzymes .
Summary of Research Findings
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antimicrobial Activity | Disruption of cell wall synthesis | More effective than ampicillin and streptomycin |
| Anti-inflammatory | Inhibition of interleukin production | Reduces symptoms in chronic inflammatory diseases |
| Xanthine Oxidase Inhibition | Competitive inhibition at the enzyme's active site | Lowers uric acid levels effectively |
Mechanism of Action
The mechanism of action of Ethyl 4-((3-chlorophenyl)amino)-3,5-thiazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Ethyl 4-((4-phenoxyphenyl)amino)-3,5-thiazolecarboxylate
Structural Differences :
- Substituent Variation: Replaces the 3-chlorophenyl group with a 4-phenoxyphenyl moiety.
- Electronic Effects: The phenoxy group (electron-donating via oxygen) contrasts with the electron-withdrawing chloro substituent, altering the compound’s electronic profile.
- Lipophilicity: Increased molecular weight (C19H19N3O3S vs.
Research Implications :
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)formamide
Structural Differences :
- Core Heterocycle : Isoxazole (oxygen and nitrogen) replaces thiazole (sulfur and nitrogen), altering electronic properties and hydrogen-bonding capacity.
- Substituents : Features a 2-chlorophenyl group (vs. 3-chloro), a trifluoromethoxyphenyl formamide, and a methyl group on the isoxazole.
- Pharmacokinetics : The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the formamide may participate in hydrogen bonding.
Research Implications :
General Structural-Activity Relationship (SAR) Insights
While direct pharmacological data for the target compound are lacking, insights from beta-adrenergic receptor (β-AR) ligands (e.g., BRL 37344, CGP12177A) highlight the importance of substituent bulk and conformation in receptor selectivity . For example:
- Bulky Groups : Compounds with extended alkylamine chains exhibit β3-AR selectivity due to interactions with less sterically hindered receptor pockets .
Data Table: Comparative Analysis
*LogP estimated via fragment-based methods.
Biological Activity
Ethyl 4-((3-chlorophenyl)amino)-3,5-thiazolecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a thiazole ring substituted with a chlorophenyl group and an ethyl ester functional group, which contributes to its biological properties.
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : Studies have shown that thiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. For instance, derivatives similar to this compound have demonstrated potent inhibitory effects on bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial proliferation .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. Research indicates that it is more effective than traditional antibiotics such as ampicillin and streptomycin against various Gram-positive and Gram-negative bacteria. For example, MIC values reported for related compounds were as low as 0.008 μg/mL against Streptococcus pneumoniae .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives against resistant bacterial strains. This compound was part of a series of compounds tested for their ability to inhibit bacterial growth in vitro, demonstrating a promising profile against multi-drug resistant strains .
- Mechanistic Insights : Another research effort focused on elucidating the binding interactions of thiazole derivatives with DNA gyrase. The study employed X-ray crystallography to visualize how these compounds interact with the enzyme at a molecular level, revealing critical hydrogen bonding patterns that enhance their inhibitory effects .
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-((3-chlorophenyl)amino)-3,5-thiazolecarboxylate?
- Methodological Answer : A plausible route involves condensation of a thiazole precursor (e.g., ethyl 2-amino-thiazole-4-carboxylate) with 3-chlorophenyl isocyanate or via nucleophilic substitution. Evidence from analogous thiazole syntheses (e.g., thiourea and ethyl bromoacetate under basic conditions) suggests refluxing in ethanol with a catalytic acid (e.g., glacial acetic acid) to promote cyclization and coupling . Alternative methods may adapt triazole-thiazole hybrid syntheses, such as refluxing with substituted aldehydes in ethanol for 4–6 hours, followed by solvent evaporation and purification .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assign aromatic protons (3-chlorophenyl group) and thiazole ring protons. Compare shifts to similar compounds (e.g., ethyl thiazole carboxylates) .
- X-ray Diffraction : Determine crystal structure and validate monoclinic/polymorphic forms if applicable .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~322) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (Category 2A irritation risk) .
- Ventilation : Use fume hoods to minimize inhalation (respiratory toxicity noted in analogs) .
- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Questions
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications :
- Amino Group : Replace with alkyl/aryl substituents via reductive amination or acylation .
- Ester Group : Hydrolyze to carboxylic acid or convert to amides for enhanced bioavailability .
- Hybrid Synthesis : Introduce pyrazole or pyrimidine rings via cyclocondensation (e.g., hydrazine derivatives) .
- Biological Probes : Attach fluorescent tags (e.g., dansyl chloride) to track cellular uptake .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected shifts) .
- Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol) via single-crystal X-ray analysis .
- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons in NMR .
Q. What strategies optimize reaction yields in its synthesis?
- Methodological Answer :
- Catalysis : Optimize acid/base catalysts (e.g., p-toluenesulfonic acid vs. acetic acid) .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproducts .
Q. How to assess its biological activity and mechanisms?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .
- Antimicrobial Testing : Use microdilution methods (MIC/MBC) against Gram± bacteria .
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina .
- Toxicity Profiling : Perform MTT assays on human cell lines to evaluate cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
